Chloromethyl Methyl Carbonate

Descripción general

Descripción

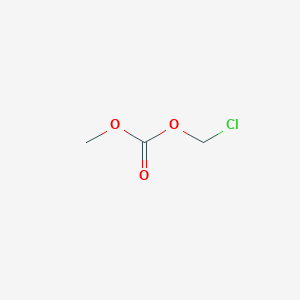

Chloromethyl methyl carbonate (CMMC), with the molecular formula C₃H₅ClO₃ and CAS number 40510-81-4, is a chlorinated carbonate ester. It is a colorless transparent liquid with a molecular weight of 124.52 g/mol and a density of approximately 1.20–1.25 g/cm³ at room temperature. Structurally, it consists of a methyl group (CH₃) and a chloromethyl group (CH₂Cl) linked via a carbonate bridge (OCOO). The compound is highly reactive due to the presence of the labile chloromethyl group, making it a valuable intermediate in organic synthesis.

CMMC is primarily used in the pharmaceutical industry for synthesizing antiviral agents like Baloxavir, a drug targeting influenza. Its stability under controlled conditions (storage at -20°C) and reactivity as an alkylating agent make it indispensable in nucleophilic substitution reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chloromethyl methyl carbonate can be synthesized through the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst such as zinc bromide . The reaction typically involves the following steps:

- Dimethoxymethane is mixed with toluene and zinc bromide in a reaction vessel.

- Acetyl chloride is added to the mixture at a controlled rate, causing the reaction to self-heat to around 40-45°C.

- The reaction mixture is then cooled to ambient temperature, resulting in the formation of chloromethyl methyl ether, which is subsequently used to produce this compound.

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the use of specialized equipment to control the reaction conditions and ensure the purity of the final product. The reaction is typically carried out in a continuous flow reactor to optimize yield and efficiency .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

CMCC readily undergoes nucleophilic substitution at the chloromethyl group. A key example is its synthesis from chloromethyl chloroformate:

Reaction Mechanism

| Reactant | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Chloromethyl chloroformate | Methanol | Pyridine, ether, 0–20°C | Chloromethyl methyl carbonate | 90.8% |

This reaction proceeds via an mechanism, with pyridine neutralizing HCl to drive the equilibrium .

Esterification and Transesterification

The carbonate ester group in CMCC participates in ester exchange reactions. For example, in methanolysis:

Reaction

| Alcohol (ROH) | Catalyst | Temperature | Outcome |

|---|---|---|---|

| Ethanol | Acidic | 60°C | Ethyl chloromethyl carbonate |

This transesterification is critical for modifying the alkyl group in industrial applications.

Hydrolysis Reactions

CMCC hydrolyzes under aqueous conditions, producing methanol, carbon dioxide, and hydrochloric acid:

Acidic Hydrolysis

Basic Hydrolysis

| Conditions | Products | Rate Constant () |

|---|---|---|

| 0.3 M HCl | Methanol, CO, ClCHOH | |

| 0.3 M NaOH | Methanol, NaCO, NaCl | [General] |

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Chloromethyl methyl carbonate has the molecular formula and a molecular weight of 124.52 g/mol. It is known for its reactivity, particularly in the following types of reactions:

- Substitution Reactions : CMMC can undergo nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as sodium methoxide.

- Esterification Reactions : It reacts with alcohols to form esters, which are important in various chemical syntheses.

- Hydrolysis : In the presence of water, CMMC can hydrolyze to yield methanol, carbon dioxide, and hydrochloric acid.

Scientific Research Applications

CMMC has found numerous applications across different fields of research:

Organic Synthesis

CMMC is primarily used as a reagent in organic synthesis to introduce the methoxycarbonylmethyl group into organic molecules. This modification is crucial for creating prodrugs—inactive drug forms that become active upon metabolic conversion within the body. This property enhances drug delivery and reduces side effects.

Pharmaceutical Development

In medicinal chemistry, CMMC serves as an intermediate in synthesizing various therapeutic agents, including antiviral drugs. Its ability to modify nucleophilic sites in biomolecules allows for significant biological effects, including potential alkylation of DNA and proteins.

Agrochemicals

CMMC is also utilized in synthesizing agrochemicals, where its reactivity can help develop new compounds with enhanced efficacy against pests or diseases affecting crops.

Prodrug Synthesis

Research has demonstrated the successful use of CMMC in synthesizing prodrugs for therapeutic agents such as angiotensin II antagonists and pyrrolothiazole derivatives. These compounds exhibit improved pharmacokinetic profiles due to controlled release mechanisms upon metabolism.

Alkylation Reactions

CMMC has been employed in alkylation reactions to modify biomolecules, impacting protein function and gene expression. Studies indicate that CMMC can react with amino acids and nucleotides, leading to significant biological effects.

Toxicological Considerations

While CMMC shows promise in medicinal chemistry, its biological activity raises concerns regarding toxicity. As an alkylating agent, it can interact with DNA and proteins, potentially leading to mutagenic effects. Therefore, understanding its safety profile is crucial for its application in pharmaceuticals.

Safety Data

| Hazard Type | Description |

|---|---|

| Flammability | Highly flammable |

| Corrosiveness | Corrosive to skin and eyes |

| Irritation | Causes irritation upon contact |

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis of CMMC and exploring its applications in greener chemistry. Multiobjective optimization techniques have been employed to enhance yield while reducing by-products during synthesis. Future research areas include:

- Mechanistic Studies : Investigating the detailed mechanisms of action at the molecular level.

- Therapeutic Applications : Exploring new therapeutic avenues where CMMC can enhance drug efficacy or target specificity.

- Safety Evaluations : Comprehensive toxicological assessments to establish safe usage guidelines.

Mecanismo De Acción

The mechanism of action of chloromethyl methyl carbonate involves its ability to act as an alkylating agent. It introduces the methoxymethyl (MOM) protecting group in organic synthesis, which can be later removed under acidic conditions . The compound’s reactivity is primarily due to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions, making it a versatile intermediate in various chemical processes .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares CMMC with structurally related chlorinated and non-chlorinated carbonate esters:

Key Observations :

- Reactivity : CMMC and chloromethyl ethyl carbonate both contain a chloromethyl group, enabling alkylation reactions. However, CMMC’s shorter alkyl chain (methyl vs. ethyl) increases its volatility and reactivity.

- Thermal Stability : Ethyl methyl carbonate, lacking chlorine, exhibits lower reactivity but higher thermal stability, making it suitable for battery electrolytes.

- Density : Chloromethyl chloroformate has the highest density (1.48 g/cm³) due to two chlorine atoms, enhancing its utility in controlled reaction environments.

Research Findings

- Environmental Impact: Chlorinated carbonates like CMMC require careful handling due to toxicity, while non-chlorinated variants (e.g., ethyl methyl carbonate) align with green chemistry principles.

- Market Trends : The global demand for CMMC is driven by antiviral drug production, with Asia-Pacific as the largest consumer.

Actividad Biológica

Chloromethyl methyl carbonate (CMMC), also known as carbonic acid chloromethyl methyl ester, is an organic compound with the formula C₃H₅ClO₃. It is primarily recognized for its role as a reagent in organic synthesis, particularly in the formation of carbonates and as an alkylating agent. This article delves into the biological activity of CMMC, examining its mechanisms, applications, and relevant research findings.

CMMC is a colorless liquid that exhibits significant reactivity due to the presence of both chloromethyl and carbonate functional groups. Its alkylating properties allow it to modify nucleophilic sites in various biomolecules, leading to potential therapeutic applications. The compound can introduce the methoxycarbonylmethyl group into organic molecules, which serves as a protecting group in drug synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅ClO₃ |

| Molecular Weight | 124.52 g/mol |

| Boiling Point | 139-140 °C |

| Density | 1.303 g/cm³ |

| Solubility | Slightly in Acetonitrile, Chloroform, Methanol |

Biological Applications

CMMC has been employed in the synthesis of prodrugs, which are inactive drug forms that become active after metabolic conversion in the body. This characteristic is particularly beneficial in enhancing drug delivery and reducing side effects.

Case Studies

- Prodrug Synthesis : Research has demonstrated the successful use of CMMC in synthesizing prodrugs for various therapeutic agents, including angiotensin II antagonists and pyrrolothiazole derivatives. These compounds exhibit improved pharmacokinetic profiles due to the controlled release of active drugs upon metabolism .

- Alkylation Reactions : CMMC has been utilized in alkylation reactions to modify nucleophilic biomolecules, which can lead to significant biological effects. For instance, studies indicate that CMMC can react with amino acids and nucleotides, potentially impacting protein function and gene expression.

Toxicological Considerations

While CMMC shows promise in medicinal chemistry, its biological activity also raises concerns regarding toxicity. As an alkylating agent, it can interact with DNA and proteins, leading to mutagenic effects. Therefore, understanding its safety profile is crucial for its application in pharmaceuticals.

Safety Data

- Flammability : Highly flammable.

- Corrosiveness : Corrosive to skin and eyes.

- Irritation : Causes irritation upon contact.

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis of CMMC and exploring its applications in greener chemistry. For example, multiobjective optimization techniques have been employed to enhance yield and reduce by-products during the synthesis process . Additionally, ongoing research aims to elucidate the specific mechanisms through which CMMC exerts its biological effects.

Future Research Areas

- Mechanistic Studies : Further investigation into the detailed mechanisms of action at the molecular level.

- Therapeutic Applications : Exploring new therapeutic avenues where CMMC can enhance drug efficacy or target specificity.

- Safety Evaluations : Comprehensive toxicological assessments to establish safe usage guidelines.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing CMCM?

CMCM should be characterized using a combination of ¹H/¹³C NMR (to confirm the chloromethyl and methyl carbonate groups), mass spectrometry (MS) (to verify molecular ion peaks and fragmentation patterns), and HPLC (to assess purity and stability under analytical conditions). Cross-referencing with structurally related carbonates, such as chloromethyl isopropyl carbonate (CAS 35180-01-9), can validate spectral assignments . For reproducibility, experimental details (e.g., solvent, temperature) must align with journal guidelines for compound characterization .

Q. What safety protocols are critical when handling CMCM in laboratory settings?

CMCM likely shares hazards with structurally similar chloromethyl compounds (e.g., moisture sensitivity, corrosivity). Key precautions include:

- Storage : In airtight containers under inert gas (e.g., N₂), away from moisture and peroxides, which may trigger decomposition or explosive reactions .

- Handling : Use non-sparking tools, grounded equipment, and fume hoods to mitigate fire/explosion risks .

- Personal Protection : Wear acid-resistant gloves, goggles, and lab coats. Emergency showers/eye wash stations must be accessible .

Q. How can CMCM synthesis be optimized for academic-scale production?

While direct synthesis protocols for CMCM are not explicitly documented, analogous methods for chloromethyl carbonates (e.g., chloromethyl ethyl carbonate, CAS 35179-98-7) suggest using chloromethylating agents (e.g., chloromethyl chloroformate) with alcohols under controlled conditions. Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied, with purity monitored via HPLC .

Advanced Research Questions

Q. How does CMCM’s reactivity compare to its structural analogs in nucleophilic substitution reactions?

The chloromethyl group in CMCM is electrophilic, making it reactive toward nucleophiles (e.g., amines, thiols). Comparative studies with analogs (e.g., chloromethyl isopropyl carbonate) can clarify steric and electronic effects. Kinetic experiments (e.g., monitoring reaction rates under varying pH/temperature) and DFT calculations (to model transition states) are recommended. Reference databases like SciFinder can aid in identifying analogous reaction mechanisms .

Q. What strategies mitigate CMCM’s instability during long-term storage?

CMCM’s susceptibility to hydrolysis (via moisture) and thermal decomposition requires:

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% relative humidity) with HPLC monitoring.

- Stabilizers : Test additives like desiccants (molecular sieves) or radical scavengers (BHT) to inhibit peroxide formation .

- Packaging : Use amber glass vials with PTFE-lined caps to limit light/air exposure .

Q. How can computational models predict CMCM’s environmental or biological interactions?

Molecular docking and QSAR models can simulate CMCM’s binding affinity to biological targets or environmental persistence. Input parameters (e.g., logP, polar surface area) should be derived from experimental data or high-level ab initio calculations (e.g., Gaussian software). Cross-validate predictions with in vitro assays (e.g., cytotoxicity screening) .

Q. Methodological Best Practices

- Data Reporting : Follow journal guidelines (e.g., Medicinal Chemistry Research) to detail synthesis, characterization, and safety data. Include raw spectral files in supplementary materials .

- Contradiction Resolution : If conflicting data arise (e.g., stability under varying conditions), replicate experiments with controlled variables and statistically validate results (e.g., ANOVA) .

Propiedades

IUPAC Name |

chloromethyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO3/c1-6-3(5)7-2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSHZGFPADYOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564019 | |

| Record name | Chloromethyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40510-81-4 | |

| Record name | Chloromethyl methyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040510814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYL METHYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3Y4CDQ6XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.